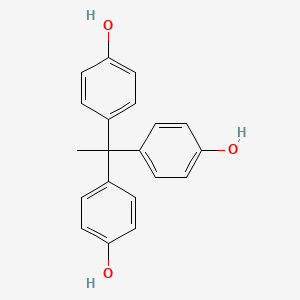

1,1,1-Tris(4-hydroxyphenyl)ethane

説明

Structure

3D Structure

特性

IUPAC Name |

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSWMCDEYMRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037712 | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to tan odorless powder; [DuPont MSDS] | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27955-94-8 | |

| Record name | Tris(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27955-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(ethan-1,1,1-triyl)triphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4',4''-ethylidynetris | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25K43J16E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for 1,1,1 Tris 4 Hydroxyphenyl Ethane

Established Synthetic Routes

The production of THPE predominantly relies on the acid-catalyzed condensation of a phenol (B47542) with a suitable ketone or diketone. The choice of reactants significantly influences the reaction pathway and the resulting product profile.

Acid-Catalyzed Condensation Reactions

Acid catalysis is fundamental to the formation of THPE, facilitating the electrophilic aromatic substitution reactions that underpin its synthesis. The reaction mechanism involves the protonation of the carbonyl group of the ketone, which then acts as an electrophile, attacking the electron-rich phenol ring.

A primary and historically significant route to THPE involves the reaction of phenol with 4-hydroxyacetophenone. google.comsmolecule.com This method is analogous to the well-known synthesis of bisphenol A from phenol and acetone (B3395972). google.com The reaction is typically carried out by heating a mixture of excess phenol and 4-hydroxyacetophenone in the presence of a catalyst. wipo.intgoogle.com One approach utilizes acetic acid as a catalyst at temperatures between 65°C and 75°C under a nitrogen atmosphere to facilitate the removal of water, a byproduct of the condensation. google.comevitachem.com The molar ratio of phenol to p-hydroxyacetophenone is a critical parameter, typically ranging from 5:1 to 10:1. google.com

Another variation employs a combination of a sulfonic acid catalyst and a mercaptan co-catalyst, with reaction temperatures ranging from 40°C to 80°C. smolecule.com A specific example involves the use of zinc chloride and concentrated hydrochloric acid as catalysts, with the reaction proceeding at 60°C for several hours. chemicalbook.comchemicalbook.com This particular method has been reported to yield crude THPE with a purity of 95.0% and a yield of 91.1%. chemicalbook.com

Table 1: Synthesis of THPE from Phenol and 4-Hydroxyacetophenone

| Catalyst System | Temperature (°C) | Molar Ratio (Phenol:4-Hydroxyacetophenone) | Reported Yield | Reference |

|---|---|---|---|---|

| Acetic Acid | 65-75 | 5-10:1 | >80% conversion | google.com |

| Sulfonic Acid / Mercaptan Co-catalyst | 40-80 | Not Specified | High | smolecule.com |

| Zinc Chloride / Hydrochloric Acid | 60 | 8.3:1 | 91.1% | chemicalbook.comchemicalbook.com |

An economically advantageous alternative to using 4-hydroxyacetophenone is the reaction of phenol with 2,4-pentanedione, also known as acetylacetone. google.com This method also proceeds via an acid-catalyzed condensation mechanism. google.com A significant byproduct of this reaction is 2,2-bis(4-hydroxyphenyl)propane (bisphenol A). google.com The reaction is typically conducted in the presence of an acid catalyst and a promoter, such as a mercapto compound. google.com

The use of a combination of sulfuric acid and a mercapto sulfonic acid promoter has been shown to be particularly effective, leading to high yields of THPE in relatively short reaction times. google.com The reaction temperature is generally maintained between 30°C and 55°C to optimize the yield of THPE and minimize competing side reactions involving 2,4-pentanedione. google.com

Role of Catalysts and Co-Catalysts

Sulfuric Acid Systems

Sulfuric acid is a commonly employed catalyst in the synthesis of THPE, particularly when 2,4-pentanedione is used as a reactant. google.com It functions by protonating the carbonyl groups of the diketone, thereby activating it for electrophilic attack on the phenol molecules. The concentration of sulfuric acid is a critical parameter. In conjunction with a mercapto sulfonic acid promoter, the ratio of sulfuric acid to the promoter is maintained at a high level, typically at least 7.5:1 equivalents. google.com This combination has been found to be more effective than using a simple sulfonic acid like methanesulfonic acid or p-toluenesulfonic acid with 3-mercaptopropionic acid. google.com

Mercapto Sulfonic Acid Promoters

Mercapto sulfonic acids, such as 3-mercaptopropanesulfonic acid, serve as highly effective promoters in the synthesis of THPE, especially in the reaction between phenol and 2,4-pentanedione. google.com The use of these promoters can lead to high product yields in shorter reaction times. google.com The proportion of the mercapto sulfonic acid promoter is typically at least 0.8% by weight based on the amount of phenol used. google.com While mercaptocarboxylic acids like 3-mercaptopropionic acid can also be used, yields have been observed to decrease compared to when mercapto sulfonic acids are employed. google.com In some methods, a mercaptan co-catalyst is used in conjunction with a sulfonic acid catalyst, where the mercaptan can be used in its salt form and converted to the free acid in situ by the sulfonic acid. google.com

Hydrochloric Acid Systems

The synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) can be effectively carried out using a system involving hydrochloric acid. In a typical procedure, phenol and zinc chloride are initially mixed. Subsequently, p-hydroxyacetophenone is gradually introduced into the mixture. The reaction is then initiated by the addition of concentrated hydrochloric acid, followed by a reaction period of approximately 8 hours with stirring. chemicalbook.comchemicalbook.com This method has been reported to produce crude THPE with a purity of 95.0% and a yield of 91.1%. chemicalbook.comchemicalbook.com

While effective, the use of volatile acids like gaseous hydrochloric acid presents certain disadvantages, including the need for a relatively large quantity of the catalyst and the corrosive nature of the acid. google.com

Zinc Chloride Catalysis

Zinc chloride is often used as a co-catalyst in the synthesis of THPE, particularly in conjunction with hydrochloric acid. chemicalbook.comchemicalbook.com In one established method, phenol and zinc chloride are first combined and mixed thoroughly. chemicalbook.comchemicalbook.com Following this, p-hydroxyacetophenone is added slowly. The mixture is warmed and then concentrated hydrochloric acid is added to proceed with the reaction. chemicalbook.comchemicalbook.com This combined catalytic system has demonstrated high yields of the final product. chemicalbook.comchemicalbook.com

Reaction Conditions Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound (THPE). Key parameters that are manipulated include temperature, the stoichiometric ratios of reactants, and the solvent system used.

Temperature Control in Synthesis

Temperature plays a critical role in the synthesis of THPE. Different temperature ranges are optimal depending on the specific synthetic route employed.

When using a combination of zinc chloride and hydrochloric acid with phenol and p-hydroxyacetophenone, the reaction mixture is typically warmed to 60°C and maintained at this temperature for about an hour before continuing the reaction for several hours. chemicalbook.comchemicalbook.com

For syntheses involving phenol and 2,4-pentanedione with a sulfuric acid and mercapto sulfonic acid catalyst system, the recommended temperature range is between 30°C and 55°C, with a preferred range of 40°C to 50°C. google.com Temperatures below 30°C can lead to a very slow reaction rate, while temperatures exceeding 55°C may promote side reactions, thus reducing the yield of THPE. google.com

In methods utilizing phenol and 4-hydroxyacetophenone with an acetic acid catalyst, the reaction is typically conducted at temperatures between 65°C and 75°C. evitachem.comgoogle.com

Generally, for reactions involving an aromatic hydroxy compound and a ketone with a sulfonic acid catalyst, a temperature range of 30°C to 100°C is feasible, with a more specific range of 40°C to 80°C, and an optimal range of 45°C to 60°C. google.com Temperatures above 70°C can lead to undesirable competing reactions. google.com

| Catalyst System | Reactants | Optimal Temperature Range (°C) |

| Zinc Chloride / Hydrochloric Acid | Phenol, p-Hydroxyacetophenone | 60 |

| Sulfuric Acid / Mercapto Sulfonic Acid | Phenol, 2,4-Pentanedione | 30-55 |

| Acetic Acid | Phenol, 4-Hydroxyacetophenone | 65-75 |

| Sulfonic Acid / Mercaptan Co-catalyst | Aromatic Hydroxy Compound, Ketone | 45-60 |

Stoichiometric Ratios of Reactants

The molar ratio of the reactants significantly influences the outcome of the THPE synthesis.

In the synthesis involving phenol and p-hydroxyacetophenone, a molar ratio of phenol to p-hydroxyacetophenone of (5-10):1 is often employed. google.com A common experimental setup uses a molar ratio of approximately 8.3:1 (54.0 moles of phenol to 6.5 moles of p-hydroxyacetophenone). chemicalbook.comchemicalbook.com

For reactions between an aromatic hydroxy compound and a ketone, the molar ratio of the aromatic hydroxy compound to the ketone is generally in the range of 5-30 to 1. google.com More specifically, ratios of 8-15 to 1 are common, with an optimal range often being 10-13 to 1. google.com

When using phenol and 2,4-pentanedione, the molar ratio of phenol to 2,4-pentanedione should be at least 6:1. google.com

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) |

| Phenol | p-Hydroxyacetophenone | (5-10):1 |

| Aromatic Hydroxy Compound | Ketone | 5-30 : 1 |

| Phenol | 2,4-Pentanedione | ≥ 6:1 |

Solvent Effects in Reaction Mixtures

The choice of solvent can impact the reaction and the purification process. In many synthetic routes for THPE, a solvent may not be necessary during the reaction itself. google.com However, solvents are crucial in the work-up and purification stages.

For instance, after the reaction completion in the hydrochloric acid and zinc chloride catalyzed synthesis, dichloroethane is added to the cooled reaction mixture before filtration. chemicalbook.comchemicalbook.com Methanol (B129727) is a commonly used solvent for recrystallization to purify the crude product. chemicalbook.comchemicalbook.com The crude product is dissolved in methanol, and then water is added to precipitate a purer form of THPE. chemicalbook.comchemicalbook.com

Advanced Purification and Isolation Techniques

Achieving high purity of this compound (THPE) is essential for its applications. Various advanced purification and isolation techniques are employed to remove impurities from the crude product.

A multi-step purification process has been described that significantly improves the purity of THPE. chemicalbook.comchemicalbook.com This process involves the following steps:

Initial Precipitation: The crude product is dissolved in methanol, and then water is added to precipitate a light yellow product. chemicalbook.comchemicalbook.com

Decolorization: The dried product from the previous step is redissolved in methanol, and activated carbon is added to decolorize the solution. chemicalbook.comchemicalbook.com After filtration to remove the activated carbon, the solvent is evaporated. chemicalbook.comchemicalbook.com

Chemical Treatment and Final Precipitation: The resulting solid is again dissolved in methanol. A mixed solution of sodium borohydride (B1222165) and sodium sulfite (B76179) is then slowly added, causing a light yellow powder of purified THPE to gradually precipitate. chemicalbook.comchemicalbook.com This step is effective in improving the color quality of the final product. wipo.int

Final Isolation: The purified solid is obtained by filtration and dried under vacuum. chemicalbook.comchemicalbook.com This process has been shown to yield a product with a purity of 99.5% as determined by HPLC analysis. chemicalbook.comchemicalbook.com

Another purification method involves washing the filtration residue with a sequence of solvents. For example, after the initial reaction, the residue can be washed with methylene (B1212753) chloride, followed by water, and then a methanol-water solution that has been saturated with THPE. google.com Further purification can be achieved by dissolving the product in methanol and precipitating it with water. google.com The use of sodium borohydride in the methanol solution can also serve as a decolorizing agent. google.com

| Purification Step | Reagents/Solvents | Purpose |

| Initial Precipitation | Methanol, Water | Removal of soluble impurities |

| Decolorization | Methanol, Activated Carbon | Removal of colored impurities |

| Chemical Treatment | Methanol, Sodium Borohydride, Sodium Sulfite | Improvement of color and purity |

| Washing | Methylene Chloride, Water, Methanol-Water | Removal of residual reactants and byproducts |

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds and is a critical step in the production of high-purity THPE. The most common method involves the use of a mixed solvent system, typically methanol and water.

In a widely practiced procedure, the crude THPE is first dissolved in methanol, often with heating to ensure complete dissolution. Subsequently, water is gradually added to the solution, causing the solubility of THPE to decrease and leading to its precipitation as a purified solid. This process can be followed by cooling to maximize the recovery of the recrystallized product. chemicalbook.com One patented method details dissolving 1000g of crude THPE in 2000 mL of methanol, followed by the slow addition of 1600 mL of water and stirring at room temperature for 50 minutes to yield a pale yellow product. chemicalbook.com

| Parameter | Value/Range | Source |

| Recrystallization Solvents | Methanol, Water | researchgate.netchemicalbook.com |

| Initial Dissolution | 1000g crude THPE in 2000 mL methanol | chemicalbook.com |

| Precipitation | Slow addition of 1600 mL water | chemicalbook.com |

| Washing Solution | 60-75% water, 25-40% methanol | researchgate.net |

| Stirring Time | 50 minutes at room temperature | chemicalbook.com |

Decolorization Strategies

The presence of colored impurities is a significant issue in the production of THPE, as a white final product is often required for its applications. Decolorization is, therefore, a crucial step in the purification process and is typically achieved through the use of adsorbents and chemical reducing agents.

Activated carbon is a widely used decolorizing agent due to its high surface area and ability to adsorb colored organic molecules. In one documented procedure, after an initial recrystallization and drying, the product is redissolved in methanol with heating. Activated carbon is then added to the solution to decolorize it, after which it is filtered to remove the carbon and the adsorbed impurities. chemicalbook.com

Chemical decolorizing agents are also employed, often in conjunction with recrystallization. Sodium borohydride (NaBH₄) is a common choice. It is typically added to the methanolic solution of THPE before the precipitation step. researchgate.net The addition of sodium borohydride can lead to a noticeable color change, for instance, from an initial amber to a pale yellow. google.com In some processes, a mixture of sodium borohydride and sodium sulfite (Na₂SO₃) is used. For example, a solution containing 5g of sodium borohydride and 35g of sodium sulfite has been used to treat a methanolic solution of THPE, causing the gradual precipitation of a light yellow powder. chemicalbook.com Another patent suggests that the wash liquid for the crude product can contain a small percentage, typically 0.01-0.10% by weight, of an alkali metal borohydride or dithionite (B78146) to aid in decolorization. google.com

| Decolorizing Agent | Typical Application | Concentration/Amount | Source |

| Activated Carbon | Added to methanolic solution | Not specified | chemicalbook.com |

| Sodium Borohydride | Added to methanolic solution | 0.01-0.10% in wash liquid | google.com |

| Sodium Borohydride & Sodium Sulfite | Added to methanolic solution | 5g NaBH₄ and 35g Na₂SO₃ per 1000g THPE | chemicalbook.com |

Impurity Profiling and Removal

A thorough understanding of the impurity profile of crude THPE is fundamental to developing effective purification strategies. The primary impurities arise from the synthesis reaction and can be broadly categorized as follows:

Unreacted Raw Materials: Residual phenol and 4-hydroxyacetophenone are common impurities. researchgate.net

Isomeric Byproducts: The reaction can lead to the formation of various isomers of THPE. researchgate.net

Other Reaction Byproducts: Bis-(hydroxyphenyl)ethene isomers and other unidentified compounds can also be present. researchgate.net

Color Bodies: These are complex, often polymeric, colored impurities that contribute to the undesirable appearance of the crude product. researchgate.net

Inorganic Salts: Chlorides may be present, particularly if hydrochloric acid is used as a catalyst in the synthesis. researchgate.net

Novel Synthetic Strategies and Process Intensification

While the traditional synthesis of this compound involves the reaction of 4-hydroxyacetophenone with an excess of phenol in the presence of an acid catalyst, research has explored alternative and more efficient synthetic routes. researchgate.net These novel strategies often focus on improving yield, reducing costs, and implementing principles of green chemistry. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key driver in this area.

One notable alternative synthetic route involves the reaction of phenol with 2,4-pentanedione. This method is considered more economically viable due to the lower cost of 2,4-pentanedione compared to 4-hydroxyacetophenone. google.comgoogle.com The reaction is typically carried out in the presence of a promoter system, such as a combination of sulfuric acid and a mercapto sulfonic acid like 3-mercaptopropanesulfonic acid. google.comgoogle.com Another approach utilizes acetic acid as a catalyst for the reaction between phenol and p-hydroxyacetophenone, which is reported to provide a high-yield of the target product in a shorter period and at a lower cost. wipo.int

In the realm of process intensification, the use of recyclable catalysts is a significant area of development. A recent patent application describes the use of a novel solid super acid catalyst for the synthesis of THPE. google.com This heterogeneous catalyst offers several advantages, including reduced corrosivity (B1173158) to equipment, minimization of side reactions, and straightforward separation from the product mixture, allowing for its repeated use. This not only reduces production costs but also minimizes waste treatment expenses. google.com The recycling of homogeneous catalysts has also been explored. For instance, after the reaction, the solvent can be selectively removed from the filtrate to obtain a residue containing the sulfonic acid catalyst and any unreacted aromatic hydroxy compound, which can then be reused in subsequent batches. google.com

| Strategy | Reactants | Catalyst/Promoter | Key Advantages | Source |

| Alternative Reactant | Phenol and 2,4-pentanedione | Sulfuric acid and 3-mercaptopropanesulfonic acid | More economical | google.comgoogle.com |

| Alternative Catalyst | Phenol and p-hydroxyacetophenone | Acetic acid | High yield, short reaction time, low cost | wipo.int |

| Recyclable Catalyst | Not specified | Solid super acid catalyst | Recyclable, reduced corrosion, fewer side reactions | google.com |

| Catalyst Recycling | Not specified | Sulfonic acid catalyst | Reusability of catalyst and unreacted starting materials | google.com |

| Process Simplification | Phenol and 4-hydroxyacetophenone | Not specified, with a neutralizing agent | Reduced color in crude product, fewer purification steps | researchgate.net |

Advanced Materials Science and Polymer Chemistry Applications of 1,1,1 Tris 4 Hydroxyphenyl Ethane

Role as a Branching and Crosslinking Agent in Polymer Systems

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is a trifunctional phenolic compound that serves as a critical branching and crosslinking agent in the synthesis of various polymers. nih.govindiamart.comchem960.com Its molecular structure, featuring three reactive hydroxyl groups attached to a central ethane (B1197151) core, allows for the formation of complex, three-dimensional polymer networks. chem960.com This trifunctionality is key to its ability to modify the architecture of polymers, transforming linear chains into branched or crosslinked structures. The incorporation of THPE into polymer systems like polycarbonates, epoxy resins, and polyesters significantly enhances their physical and thermal properties. indiamart.com

The primary function of THPE in polymer chemistry is to introduce branch points during polymerization. google.com This branching alters the polymer's macroscopic properties, leading to materials with a wide range of characteristics, from soft and flexible to hard and highly crosslinked. excelind.co.in The resulting branched polymers often exhibit superior performance compared to their linear counterparts.

Polycarbonate Synthesis and Modification

THPE is widely utilized as a branching agent in the production of polycarbonates. indiamart.comgoogle.com It is incorporated into reaction mixtures containing dihydroxyaromatic compounds, such as bisphenol A, and carbonate sources like phosgene (B1210022) or diphenyl carbonate. google.comgoogle.comchemicalbook.com The addition of THPE during polymerization, whether through melt transesterification or interfacial polymerization methods, results in branched polycarbonates with desirable rheological properties, such as higher viscosity and melt strength, compared to linear polycarbonates. google.com These modified polycarbonates are suitable for applications like films, sheets, and blow-molded containers. google.com

The introduction of THPE as a branching agent in polycarbonates leads to a notable improvement in their mechanical properties, including enhanced strength and impact resistance. The cross-linked structures created by THPE's trifunctional nature contribute to a more robust polymer matrix. This is because the branches and crosslinks restrict the movement of polymer chains, increasing the material's stiffness and resistance to deformation and fracture. The resulting branched polycarbonates are more durable and can withstand higher mechanical stresses.

Interactive Table: Effect of Branching on Polycarbonate Mechanical Properties

| Property | Linear Polycarbonate | THPE-Branched Polycarbonate |

| Tensile Strength | Standard | Increased |

| Impact Resistance | Good | Excellent |

| Stiffness | Moderate | High |

The incorporation of THPE into the polycarbonate backbone also significantly enhances its thermal stability and heat resistance. indiamart.comexcelind.co.in The branched, three-dimensional network structure created by THPE limits the thermal motion of the polymer chains. This increased rigidity raises the glass transition temperature (Tg) of the polycarbonate, meaning it can withstand higher temperatures before softening and deforming. The unique properties of THPE, such as its high thermal resistance, make it an ideal candidate for demanding, high-temperature applications. excelind.co.in

THPE is a key monomer in the synthesis of hyperbranched polycarbonates. researchgate.netspecialchem.com These are highly branched, three-dimensional macromolecules with a large number of reactive end groups. google.com Hyperbranched polycarbonates can be synthesized through various methods, including the A2+B3 polymerization of a monomer like di-tert-butyl tricarbonate (A2) with THPE (B3). researchgate.net The degree of branching in these polymers can be controlled by adjusting the feed ratio of the monomers. researchgate.net For instance, increasing the A2:B3 feed ratio from 1:1 to 2:1 has been shown to increase the degree of branching in hyperbranched polycarbonates from 0.52 to 0.78. researchgate.net

Another approach involves the reaction of bisphenol A bis(chloroformate) with THPE to produce soluble hyperbranched polycarbonates in high yields. researchgate.net These hyperbranched structures, resulting from the use of THPE, lead to materials with superior properties compared to their linear analogs, including improved thermal properties and processability. specialchem.com Research has also demonstrated the successful synthesis of hyperbranched polycarbonates with high molar masses and a high content of hydroxyl end groups using dimethyl carbonate in a more environmentally friendly process. researchgate.net

Epoxy Resin Formulations

Beyond polycarbonates, this compound is a valuable component in epoxy resin formulations. indiamart.comchem960.com It can be used as a crosslinking agent or as a precursor for epoxy formulations. specialchem.comlookchem.com In its role as a crosslinking agent, the three hydroxyl groups of THPE react with the epoxide groups of the epoxy resin, creating a densely cross-linked network. This process, known as curing, transforms the liquid resin into a hard, thermosetting material.

The use of THPE and its derivatives, such as this compound triglycidyl ether, in epoxy systems leads to materials with enhanced thermal stability and chemical resistance. specialchem.com The high reactivity and trifunctional nature of THPE contribute to a high crosslink density, which in turn improves the mechanical and thermal properties of the cured epoxy. chem960.com These high-performance epoxy resins find use in demanding applications such as high-temperature adhesives, coatings, and composite materials. indiamart.comexcelind.co.inspecialchem.com

Curing Agent and Crosslinker Functionality

This compound (THPE) is a trifunctional phenolic compound utilized as a curing agent, hardener, and crosslinking agent in various polymer systems. google.com Its molecular structure, featuring three hydroxyl (-OH) groups attached to phenyl rings, provides multiple reactive sites. This trifunctionality allows it to serve as a branching or cross-linking agent for polymers such as epoxies, polycarbonates, and polyesters, where a reactant with hydroxyl functionality is required. ionchemicals.inindiamart.com

In the synthesis of polycarbonates, THPE can be incorporated into reaction mixtures containing dihydroxyaromatic compounds, like bisphenol A, and carbonate sources. chemicalbook.comgoogle.com Its primary role is to create branched polymer chains, a function for which it was specifically developed. google.com Similarly, in epoxy resin systems, THPE acts as a hardener, participating in the curing reaction to form a rigid thermoset material. google.com The use of THPE and its derivatives, such as this compound triglycidyl ether, is often as a precursor in epoxy formulations for high-temperature applications. specialchem.com

Increased Crosslinking Density and Network Structure

The defining characteristic of THPE in polymer chemistry is its ability to generate highly crosslinked, three-dimensional networks. Unlike difunctional monomers (such as bisphenol A) which primarily form linear polymer chains, the three reactive hydroxyl groups on the THPE molecule create a branching point. ionchemicals.in When incorporated into a polymer matrix, these branching points connect multiple polymer chains, leading to a significant increase in crosslinking density. ionchemicals.in

This capacity for creating complex structures makes THPE particularly suitable for the synthesis of hyperbranched polymers. ionchemicals.inindiamart.com The resulting materials exhibit properties superior to their linear counterparts. The formation of these dense networks is fundamental to the enhanced physical and mechanical properties observed in polymers modified with THPE, yielding a wide range of materials from soft to hard and highly crosslinked products. ionchemicals.inindiamart.com

Enhanced Thermal Resistance and Dimensional Stability

The unique properties of THPE, including its ability to impart high thermal resistance, make it an ideal component for demanding applications where materials are exposed to elevated temperatures. ionchemicals.inindiamart.com Polymers formulated with THPE, such as certain epoxy and polycarbonate systems, are valued in the production of high-performance engineering plastics where such thermal and mechanical stability are critical requirements. chemicalbook.com

Integration in Bio-based Epoxy Systems

The principles of using multifunctional monomers to create hyperbranched architectures are applicable to the development of sustainable polymers. acs.org While direct research on THPE in bio-based epoxies is emerging, its functional characteristics are relevant. For example, research into polyesters has demonstrated the use of a THPE derivative, 1,1,1-[bis(4-hydroxyphenyl)-4'-pentadecylphenyl]ethane, synthesized from cashew nutshell liquid (a renewable resource), to create novel polymers. ncl.res.in This indicates the potential for using THPE or its derivatives from renewable phenolic sources as building blocks. The synthesis of hyperbranched epoxies relies on multifunctional reactants to generate the desired architecture, a role for which THPE is well-suited. acs.org

Polyester (B1180765) Synthesis

This compound derivatives have been successfully used in the synthesis of novel aromatic polyesters and copolyesters. ncl.res.in In one study, a series of polyesters was created through the interfacial polycondensation of 1,1,1-[bis(4-hydroxyphenyl)-4'-pentadecylphenyl]ethane with terephthalic acid chloride (TPC) and isophthalic acid chloride (IPC). ncl.res.in Copolyesters were also synthesized from 4,4'-isopropylidenediphenol and TPC, incorporating the THPE derivative as a comonomer. ncl.res.in

A key finding from this research was that the resulting polyesters and copolyesters, which feature pendant pentadecyl chains from the THPE derivative, were readily soluble in common organic solvents like chloroform (B151607) and m-cresol. ncl.res.in This solubility allowed them to be cast into transparent, flexible, and tough films. ncl.res.in The polymers exhibited an amorphous nature as revealed by X-ray diffraction. ncl.res.in

Research Findings on Polyesters from a THPE Derivative

| Polymer Type | Inherent Viscosity (dL g⁻¹) | Number-Average Molecular Weight (Mn) |

|---|---|---|

| Polyesters | 0.72 - 1.65 | 18,170 - 87,220 |

This table presents data on polyesters and copolyesters synthesized using a derivative of this compound. ncl.res.in

Polyaryl Ester Development

The application of this compound extends to the development of polyaryl esters, where it is used as a branching agent to enhance durability and performance. The trifunctional nature of THPE is crucial in this context, enabling the creation of cross-linked structures that improve the mechanical properties of the final material.

Applications in Functional Materials

Due to its unique trifunctional structure, this compound (THPE) is employed in the manufacturing of a variety of functional materials. ionchemicals.insmolecule.com It is used as a cross-linking and/or branching agent in the production of plastics, coatings, and adhesives. nih.gov

The key benefits it imparts—enhanced thermal resistance, mechanical strength, and the creation of hyperbranched systems—make it valuable for high-performance applications. ionchemicals.inindiamart.com Specific uses include:

High-Performance Polymers: THPE is a critical branching agent in the synthesis of engineering plastics like polycarbonates, where improved strength and heat resistance are required. chemicalbook.com

Adhesives and Coatings: Its trifunctionality is leveraged to create hyperbranched systems suitable for advanced adhesive and coating formulations. ionchemicals.inindiamart.com

Epoxy Formulations: THPE and its derivatives serve as precursors and hardeners for epoxy resins, particularly for systems designed to withstand high temperatures. google.comspecialchem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (THPE) |

| This compound triglycidyl ether |

| 1,1,1-[bis(4-hydroxyphenyl)-4'-pentadecylphenyl]ethane |

| 4,4'-isopropylidenediphenol |

| Bisphenol A |

| Chloroform |

| Isophthalic acid chloride (IPC) |

| m-cresol |

Flame Retardancy in Polymeric Materials

The incorporation of this compound into polymer matrices is a strategic approach to enhancing flame retardancy. Its phenolic structure is inherently conducive to mechanisms that suppress fire. When exposed to high temperatures, organic materials containing THPE can undergo specific decomposition pathways that inhibit combustion, positioning it as a valuable component in safety-critical applications.

While effective on its own, the utility of THPE in flame retardant systems is significantly amplified when used in combination with other halogen-free flame retardants (HFFRs). Synergistic effects are observed when the combined performance of different retardants is greater than the sum of their individual effects. For instance, phosphorus-based compounds work by promoting charring, while nitrogen-based agents release non-combustible gases that dilute the flammable volatiles in the gas phase. THPE contributes to this system primarily through its char-promoting capability, creating a more robust and stable insulating layer in conjunction with other HFFRs like those based on phosphorus or silicon.

A critical mechanism by which phenolic compounds like THPE impart flame retardancy is through the formation of a stable char layer upon thermal decomposition. When the polymer is exposed to a flame, THPE helps to promote the creation of a thick, carbonaceous residue on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable gases to the combustion zone. The trifunctional nature of THPE helps to create a densely cross-linked network during this process, which enhances the structural integrity of the char, preventing it from cracking or eroding away quickly under the intense conditions of a fire.

Adhesives and Coatings Formulations

The trifunctionality of this compound makes it an ideal monomer for creating hyperbranched polymer systems suitable for high-performance adhesives and coatings. nih.gov It serves as a cross-linking agent in polymers like epoxies and polyesters, where its hydroxyl groups react to form a robust, three-dimensional network. This molecular architecture is fundamental to achieving the advanced properties required in modern formulations. A derivative, this compound triglycidyl ether, is also used as a precursor for epoxy formulations intended for high-temperature applications. specialchem.com

Electronic Components and Insulating Materials

Polymers such as epoxy resins are extensively used in the electronics industry for packaging and insulation, prized for their excellent electrical insulation, corrosion resistance, and processability. researchgate.netresearchgate.net THPE is used as a hardener and cross-linking agent for these epoxies as well as a branching agent for polycarbonates. google.com Its inclusion is crucial for developing high-performance thermosets that can meet the stringent demands of modern electronic devices, particularly in applications requiring high thermal stability. researchgate.net The trifunctional nature of THPE allows for the creation of densely cross-linked polymer networks, enhancing the material's ability to withstand the thermal stresses associated with electronic components.

Effective electrical insulating materials are characterized by low electrical conductivity, a low dielectric constant (relative permittivity), and a low dissipation factor (loss tangent). mdpi.com For example, high-performance polyester insulating resins can exhibit electrical conductivity as low as 10⁻¹⁰ S/m, a relative permittivity of around 3, and a loss tangent below 0.02. mdpi.com The incorporation of THPE into polymer matrices like epoxy resins contributes to these essential insulating properties. By creating a more rigid and densely cross-linked polymer network, THPE helps to produce materials with the high thermal and electrical resistance needed for applications such as packaging and insulating electronic components. researchgate.net The stable, hyperbranched structure imparted by THPE is a key factor in achieving the dielectric performance necessary for the safe and reliable operation of electronic devices.

Table 2: Applications and Polymer Properties Enhanced by this compound

| Application Area | Polymer System | Role of THPE | Resulting Properties | References |

|---|---|---|---|---|

| Advanced Polymers | Polycarbonates, Epoxy Resins | Branching Agent, Cross-linker | Enhanced mechanical strength and thermal stability | |

| Adhesives & Coatings | Epoxies, Polyesters | Cross-linking Agent | High durability, thermal resistance, and environmental resistance | nih.gov |

| Electronic Materials | Epoxy Resins, Polycarbonates | Hardener, Branching Agent | Improved thermal stability and electrical insulation capabilities | researchgate.netgoogle.com |

| Flame Retardants | Various Polymers | Char Promoter | Formation of stable, insulating char layer | - |

Photosensitive Materials (e.g., photoresists)

The trifunctional nature of this compound (THPE) makes it a candidate for inclusion in advanced photosensitive materials. While direct research pinpointing THPE in photoresist formulations is emerging, the utility of similar polyfunctional phenolic compounds is well-documented, suggesting a strong potential for THPE in this field. Compounds with multiple phenolic groups, such as the related molecule 1,1,1-tris(4-hydroxyphenyl)methane, are utilized in photoresists as molecular glasses. excelind.co.in These materials are crucial in the electronics industry for the photolithographic process, where they form patterns on substrates.

The key advantage of incorporating molecules like THPE into photoresist formulations lies in their ability to act as cross-linking agents. Upon exposure to light (of a specific wavelength), the photoactive components of the resist generate an acid or a base, which then catalyzes the cross-linking reaction between the phenolic hydroxyl groups of THPE and a polymer matrix. This cross-linking alters the solubility of the exposed regions of the photoresist, allowing for the development of a precise pattern. The rigid, tripodal structure of THPE can contribute to the thermal stability and mechanical integrity of the resulting patterned resist, which is critical for subsequent processing steps like etching or ion implantation.

The high density of hydroxyl groups in THPE also enhances its solubility in the aqueous alkaline developers used in standard photolithography processes, a critical property for creating high-resolution patterns. Research into similar molecules provides a framework for understanding the potential performance of THPE in this application.

Vitrimers and Reprocessable Materials

A significant application of this compound is in the formulation of vitrimers, a class of plastics that combines the reprocessing capabilities of thermoplastics with the robust mechanical and thermal properties of thermosets. The unique feature of vitrimers is their ability to change their network topology through associative exchange reactions at elevated temperatures, without compromising the network integrity.

THPE serves as a valuable building block for vitrimers due to its trifunctional structure, which enables the formation of a densely cross-linked network. Recent studies have highlighted its use as a raw material for vinylogous urethane (B1682113) vitrimers. rsc.org These materials exhibit rapid stress-relaxation times, a key indicator of their reprocessability. For instance, THPE-based vinylogous urethane vitrimers have shown stress-relaxation times as low as 0.7 seconds at 130°C. rsc.org This rapid relaxation allows the material to be reshaped and repaired like a thermoplastic.

The thermal stability and reprocessability of THPE-based vitrimers position them as superior alternatives to materials based on bisphenol-A, particularly concerning safety and functionality. The dynamic covalent bonds within the vitrimer network, facilitated by the THPE cross-linker, allow for the material to be healed and recycled under specific thermal conditions, contributing to the development of more sustainable polymer systems.

Metal Complexation and Ligand Synthesis (e.g., trisphosphinite ligands)

The three hydroxyl groups of this compound, arranged in a tripodal fashion, provide an excellent scaffold for the synthesis of complex ligands for coordination chemistry. A notable application is the straightforward, one-step preparation of trisphosphinite ligands. researchgate.net

This synthesis involves the reaction of this compound with chlorophosphines. researchgate.net The hydroxyl groups of THPE react with the phosphorus-chlorine bond to form phosphinite linkages (P-O-C), resulting in a tridentate ligand. The structure of the final trisphosphinite ligand can be tuned by selecting different substituents on the incoming chlorophosphine, allowing for the creation of a family of ligands with varied steric and electronic properties.

These trisphosphinite ligands, derived from THPE, are particularly useful for creating trimetallic complexes. researchgate.net The spatial arrangement of the three phosphinite groups allows the ligand to coordinate to three metal centers simultaneously, bringing them into close proximity. This can facilitate cooperative effects between the metal atoms, leading to novel catalytic activities or unique magnetic and electronic properties in the resulting polymetallic complexes. This synthetic accessibility makes THPE a valuable precursor for developing advanced catalysts and functional supramolecular materials. researchgate.net

Biological Activity and Biomedical Research of 1,1,1 Tris 4 Hydroxyphenyl Ethane

Estrogen Receptor Modulation and Endocrine System Interactions

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trisphenol (B3262630) compound, has garnered attention for its interactions with the endocrine system, specifically its modulation of estrogen receptors. While widely used as a branching agent in the production of plastics, adhesives, and coatings, in vitro data has suggested its potential as an antagonist of estrogen receptors (ERs). This has led to further investigation into its biological effects, particularly concerning its antiestrogenic properties.

Research indicates that THPE primarily exhibits antagonistic activity towards both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). In vitro screening assays have ranked THPE among the top chemicals demonstrating estrogen-antagonist properties. The antagonistic activity, measured by the half-maximal inhibitory concentration (IC50), was found to be 10.87 μM for ERα and 2.43 μM for ERβ. These values suggest a potentially strong antiestrogenic effect.

Studies have shown that THPE can counteract the effects of 17β-estradiol (E2), a primary female sex hormone. When co-administered with E2 in animal models, THPE significantly reduced the uterotrophic effects of E2 in a dose-dependent manner. This antagonistic action is believed to occur through the blocking of estrogen receptors in tissues like the uterus. While primarily an antagonist, some studies on structurally similar triphenylethylene (B188826) (TPE) compounds have noted that they can act as agonists in certain assay systems. However, for THPE itself, the predominant activity observed in vivo is antiestrogenic.

The antiestrogenic properties of THPE have a notable impact on uterine development, particularly during adolescence. Estrogens are crucial for the normal development of the uterus, and by antagonizing endogenous estrogens, THPE can disrupt this process.

In vivo studies using female CD-1 mice have demonstrated that oral administration of THPE during the pubertal period leads to a significant retardation of uterine development. This was evidenced by decreased uterine weight, atrophic endometrial stromal cells, and thinner columnar epithelial cells. Even at low doses, THPE was found to suppress uterine weight. These findings are consistent with the effects of other known antiestrogens.

When administered alone, THPE suppressed uterine weights in weanling mice. Furthermore, when combined with 17β-estradiol, THPE counteracted the hormone's growth-promoting effects on the uterus. This suggests that THPE's interference with estrogen receptor signaling can have tangible effects on the development of hormone-sensitive organs. The potential for such compounds to be used in hormone-related therapies is an area of ongoing research, drawing parallels to selective estrogen receptor modulators (SERMs) like tamoxifen.

Table 1: Effect of THPE on Relative Uterine Weight in Adolescent Mice

| Dosage of THPE (mg/kg bw/day) | Relative Uterine Weight (% of Control) - Experiment 1 | Relative Uterine Weight (% of Control) - Experiment 2 |

| 0.1 | - | 58.90% ± 8.39% |

| 0.3 | - | 52.67% ± 7.97% |

| 1 | - | 46.99% ± 4.24% |

| 3 | 70.74% ± 13.17% | - |

| 10 | 59.59% ± 15.02% | - |

| 30 | 41.19% ± 9.76% | - |

| 100 | 45.92% ± 9.67% | - |

| Data sourced from studies on adolescent mice treated for 10 days. |

To understand the molecular mechanisms behind THPE's antiestrogenic effects, researchers have conducted transcriptome analyses of estrogen-sensitive tissues, such as the uterus. These analyses examine the complete set of RNA transcripts to see which genes are turned on or off in response to a compound.

In studies involving mice treated with THPE, transcriptome analysis of uterine tissue revealed that estrogen-responsive genes were significantly downregulated. This provides strong evidence that THPE's antiestrogenic activity occurs at the level of gene expression by blocking estrogen receptors. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the differentially expressed genes (DEGs) further supported these findings, showing enrichment in biological processes, cellular components, and molecular functions related to estrogen signaling. The combination of transcriptomic data with ChIP-seq data can help distinguish between direct and indirect estrogen target genes.

Hierarchical cluster analyses of the DEGs have been used to visualize the changes in gene expression patterns between control groups, groups treated with E2 alone, and groups treated with a combination of THPE and E2. These analyses have consistently shown that THPE reverses the gene expression changes induced by E2, confirming its antagonistic role.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor's active site. This method has been employed to investigate the interaction between THPE and estrogen receptors at a molecular level.

In silico molecular docking analyses have shown that THPE fits well into the antagonist pocket of the human estrogen receptor alpha (ERα). The binding is stabilized by interactions, such as hydrogen bonds, between the hydroxyl groups of THPE and amino acid residues in the receptor's binding site. The ability of a ligand to bind efficiently to the active site of a target protein is often assessed by its binding energy; a more negative value indicates a stronger interaction.

These docking studies provide a structural basis for the observed antiestrogenic activity of THPE, illustrating how it can occupy the receptor's binding site and prevent the binding of endogenous estrogens like estradiol, thereby inhibiting the receptor's activation.

Antioxidant Properties and Oxidative Stress Mitigation

In addition to its endocrine-disrupting activities, this compound is also being investigated for its potential antioxidant properties. Compounds with similar phenolic structures are known to exhibit significant free radical scavenging activity, suggesting that THPE could have therapeutic applications in conditions related to oxidative stress.

The antioxidant activity of phenolic compounds like THPE is attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to free radicals, thereby neutralizing them. This process stabilizes the free radical and prevents it from causing cellular damage. The resulting phenoxyl radical from the antioxidant is relatively stable and less reactive.

The chemical structure of THPE, with its three hydroxyl groups, provides multiple sites for this hydrogen donation, potentially making it an effective free radical scavenger. The hydroxy groups can also be oxidized to form quinones in other chemical reactions. While detailed mechanistic studies specifically on THPE's free radical scavenging are emerging, the known behavior of similar phenolic compounds provides a strong theoretical basis for its antioxidant capabilities.

Protection Against Oxidative Damage in Cellular Models

This compound (THPE) demonstrates significant antioxidant properties, primarily attributed to its phenolic structure. The presence of three hydroxyl groups on the phenyl rings allows the compound to act as an effective free radical scavenger. smolecule.com This capability enables THPE to protect cells from oxidative stress, a condition implicated in the pathogenesis of numerous diseases. smolecule.com Research has shown that THPE can mitigate oxidative damage within cellular models, highlighting its potential as a protective agent at the cellular level. Its structural design, featuring three hydroxyl groups, enhances its potential reactivity and biological activity compared to simpler phenolic compounds like bisphenol A. smolecule.com

| Research Area | Key Findings in Cellular Models | Source |

| Antioxidant Activity | The phenolic structure of THPE allows it to effectively scavenge free radicals. | smolecule.com |

| Cellular Protection | THPE can reduce oxidative damage in cells, protecting them from oxidative stress. |

Therapeutic Potential in Oxidative Stress-Related Conditions

The demonstrated ability of this compound to combat oxidative damage in cellular studies suggests its therapeutic potential for a variety of conditions linked to oxidative stress. Diseases such as cancer and neurodegenerative disorders are often associated with an imbalance in cellular oxidative states. By neutralizing free radicals, THPE could theoretically counteract the cellular damage that contributes to the progression of these diseases. smolecule.com Consequently, research into compounds with similar structures is being explored for the development of new therapeutic agents designed to treat diseases related to oxidative stress.

Neuroprotective Effects and Neurological Function

The biological activities of this compound extend to potential neuroprotective effects. Its antioxidant and anti-inflammatory actions are believed to contribute to the protection of neuronal health.

Modulation of Neurotransmitter Systems

While direct studies on this compound's effect on neurotransmitter systems are not extensively detailed in the provided results, its classification as a polyphenolic compound allows for hypotheses based on the actions of similar phytochemicals. nih.gov Certain phytochemicals, particularly phytoestrogens, are known to modulate the synthesis and function of key monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov The mechanism for this modulation can involve the regulation of enzymes crucial for neurotransmitter synthesis, such as tryptophan hydroxylase and tyrosine hydroxylase. nih.gov Furthermore, these compounds can inhibit the action of monoamine oxidase (MAO), an enzyme that metabolizes these neurotransmitters. nih.gov Such actions could potentially reverse dysregulated neurotransmission associated with certain neurological conditions. nih.gov

Reduction of Neuroinflammation

The neuroprotective qualities of this compound are supported by its anti-inflammatory actions. Inflammation in the nervous system, or neuroinflammation, is a key factor in many neurodegenerative diseases. Macrophages play a central role in the inflammatory response by releasing various inflammatory mediators. nih.gov Compounds with anti-inflammatory properties often work by inhibiting the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandins. nih.gov The potential of THPE to exert protective effects on neuronal health is linked to these anti-inflammatory mechanisms.

Cognitive Function Improvement in Animal Models

In vivo research provides evidence for the neuroprotective benefits of this compound. Studies involving animal models have demonstrated tangible improvements in cognitive function. Specifically, administration of THPE to aged rats resulted in improved cognitive performance and a decrease in markers of oxidative stress. These findings suggest a direct link between the compound's antioxidant and anti-inflammatory properties and its ability to support neuronal health and enhance cognitive capabilities.

| Research Area | Animal Model | Key Findings | Source |

| Cognitive Performance | Aged rats | Administration of THPE resulted in improved cognitive performance. | |

| Oxidative Stress | Aged rats | Decreased markers of oxidative stress were observed. |

Potential in Pharmaceutical Development

This compound is a compound of significant interest for its potential applications in pharmaceutical development. smolecule.com Its inherent antioxidant and neuroprotective activities make it a candidate for development as a therapeutic agent for conditions related to oxidative stress and neurodegeneration. The potential for THPE and similar compounds to be used in drug formulation is an active area of research. smolecule.com Beyond its biological activities, THPE is also utilized in chemical manufacturing, including as a branching or cross-linking agent in the production of polymers like polycarbonates and epoxies. nih.govgoogle.com

Building Block for Drug Intermediates and Active Pharmaceutical Ingredients

This compound (THPE) serves as a significant intermediate in the chemical and pharmaceutical industries. indiamart.comnih.gov Its trifunctional nature, stemming from the three hydroxyphenyl groups, makes it a versatile building block for the synthesis of more complex molecules. In the pharmaceutical sector, THPE is utilized in the creation of active pharmaceutical ingredient (API) intermediates. indiamart.comthegoodscentscompany.com

The synthesis of high-purity THPE is a critical step for its application in pharmaceutical manufacturing. One documented method involves the reaction of phenol (B47542) with p-hydroxyacetophenone in the presence of zinc chloride and concentrated hydrochloric acid. chemicalbook.comchemicalbook.com This process yields crude THPE, which can then be purified to over 99.5% purity through recrystallization and treatment with reagents like sodium borohydride (B1222165) and sodium sulfite (B76179) to remove impurities. chemicalbook.comchemicalbook.com The availability of such high-purity grades is essential for its use in subsequent synthesis steps for APIs where quality and consistency are paramount.

Furthermore, THPE is a precursor for various derivatives, such as 1,1,1-Tris(4-hydroxyphenyl) ethane (B1197151) triglycidyl ether, which is used in epoxy formulations. specialchem.com This demonstrates its role as a foundational molecule that can be chemically modified to create a range of substances with specific industrial and potentially therapeutic applications.

Table 1: Synthesis and Purity Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Starting Materials | Phenol, p-hydroxyacetophenone | chemicalbook.comchemicalbook.com |

| Catalyst/Reagents | Zinc chloride, Hydrochloric acid | chemicalbook.comchemicalbook.com |

| Crude Product Purity | 95.0% | chemicalbook.comchemicalbook.com |

| Final Purity (Post-Purification) | 99.5% | chemicalbook.comchemicalbook.com |

Drug Delivery System Applications

Emerging research has identified the potential of this compound in the development of advanced drug delivery systems. The core mechanism of action in these applications relates to its molecular structure, which allows it to form stable complexes with various pharmaceutical compounds. The three hydroxyl groups on the molecule can participate in hydrogen bonding and other non-covalent interactions, making it a versatile scaffold.

Studies are exploring how this complex-forming ability can be harnessed to improve drug formulations. By forming stable complexes with drug molecules, THPE could enhance their solubility and bioavailability, which are critical challenges in pharmaceutical development. This suggests that THPE is a promising candidate for creating novel drug delivery vehicles that could enable controlled or sustained release of therapeutic agents.

Other Biological Investigations (e.g., anti-inflammatory, antimicrobial, enzyme/receptor binding)

While direct research on the anti-inflammatory, antimicrobial, or specific enzyme/receptor binding activities of this compound is limited, investigations into its general properties and structurally related compounds provide some insights.

The antioxidant capabilities of THPE are being explored for potential therapeutic uses. Research into compounds with similar phenolic structures suggests they can exhibit significant free radical scavenging activity, indicating that THPE could be a candidate for developing new therapies for conditions related to oxidative stress.

Studies on other compounds containing hydroxyphenyl moieties have shown distinct biological activities. For instance, certain isoflavones with a 4-hydroxyphenyl group have been synthesized and tested for their binding affinity to estrogen receptors. nih.gov Similarly, research into the antimicrobial properties of simpler phenolic compounds like 4-hydroxybenzoic acid has demonstrated activity against various microorganisms. nih.gov Another complex molecule, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide, which features a hydroxyphenyl group, has been identified as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs), which are important in antipsychotic drug action. nih.gov While these findings are not directly attributable to THPE, they highlight the potential for hydroxyphenyl-containing structures to interact with biological systems, suggesting a possible avenue for future investigation into the specific biological activities of THPE.

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound (THPE) | 27955-94-8 | C₂₀H₁₈O₃ |

| Phenol | 108-95-2 | C₆H₆O |

| p-hydroxyacetophenone | 99-93-4 | C₈H₈O₂ |

| Zinc chloride | 7646-85-7 | ZnCl₂ |

| Sodium borohydride | 16940-66-2 | NaBH₄ |

| Sodium sulfite | 7757-83-7 | Na₂SO₃ |

| 1,1,1-Tris(4-hydroxyphenyl) ethane triglycidyl ether | Not Available | Not Available |

| 4-hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ |

Spectroscopic and Analytical Characterization Methodologies for 1,1,1 Tris 4 Hydroxyphenyl Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,1,1-Tris(4-hydroxyphenyl)ethane, ¹H NMR is particularly insightful.

¹H NMR Spectral Analysis of Phenolic and Aromatic Protonschemicalbook.com

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to its unique molecular structure. The protons of the three equivalent phenolic hydroxyl (-OH) groups typically appear as a singlet in the spectrum. The chemical shift of these protons can be influenced by the solvent and concentration. mdpi.com

The aromatic protons on the three phenyl rings give rise to a set of signals in the aromatic region of the spectrum. Due to the substitution pattern on the phenyl rings, these protons are chemically distinct and often appear as doublets. The integration of these signals confirms the presence of twelve aromatic protons in the molecule. Additionally, a distinct singlet is observed for the three protons of the methyl group.

A representative ¹H NMR spectrum of this compound is available for reference. chemicalbook.comnih.gov

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic (-OH) | Variable, often broad | Singlet | 3H |

| Aromatic (C₆H₄) | ~6.7-7.0 | Doublet of Doublets | 12H |

| Methyl (-CH₃) | ~2.1 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Chromatography Techniques for Purity Assessment and Separationavantorsciences.comgoogle.comchemicalbook.com

Chromatographic methods are indispensable for separating this compound from reaction byproducts and for quantifying its purity.

Gas Chromatography (GC) for Purity Evaluationavantorsciences.comvwr.com

Gas chromatography (GC) is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The purity of THPE is often reported to be greater than 98.0% as determined by GC analysis. avantorsciences.comvwr.com

High-Performance Liquid Chromatography (HPLC) for Analysisgoogle.comchemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. google.comchemicalbook.com This method is particularly useful for non-volatile or thermally labile compounds. In a typical HPLC analysis of THPE, a reverse-phase column, such as a Zorbax XDB, C8, is employed. google.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water. google.com

HPLC is used to monitor the progress of the synthesis of THPE by quantifying the conversion of reactants like 4-hydroxyacetophenone and phenol (B47542). google.com It is also the standard method for determining the final purity of the product, with purities of 99.5% being achievable after purification. chemicalbook.comchemicalbook.comechemi.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectroscopy, can be utilized for the quantitative analysis of this compound. A method for analyzing the color values of THPE involves dissolving a specific amount of the compound in methanol (B129727) and measuring its absorbance spectrophotometrically. google.com This can be an important quality control parameter. The UV spectrum of THPE is characterized by absorption bands corresponding to the electronic transitions within the phenolic chromophores.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound. This method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the decomposition temperature and the thermal stability of the compound. The melting point of this compound is reported to be in the range of 246-248 °C. chemicalbook.comguidechem.comsigmaaldrich.com TGA can further elucidate the temperatures at which the compound begins to degrade, which is vital for its application in high-performance polymers.

Differential Scanning Calorimetry (DSC) for Thermal Curing Characteristics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials, including the curing reactions of thermosetting polymers. scbt.com In the context of resins incorporating this compound, DSC is employed to determine key parameters of the curing process. As a trifunctional molecule, THPE can act as a cross-linking or branching agent in polymer systems like epoxy resins and polycarbonates, enhancing their thermal stability and mechanical properties. chemscene.com

The DSC instrument measures the difference in heat flow between a sample of the uncured resin and an inert reference as they are subjected to a controlled temperature program. scbt.com When the resin undergoes the exothermic curing reaction, heat is released, which is detected by the DSC as a peak in the heat flow curve.

Key research findings from DSC analysis of similar thermosetting systems include:

Curing Temperature Range: DSC thermograms reveal the onset temperature, peak exothermic temperature (Tp), and completion temperature of the cure reaction. This information is vital for establishing appropriate curing schedules in industrial applications. For example, in a study on a structurally similar aromatic tris-epoxide, DSC was used to determine a curing program of 3 hours at 150°C followed by a post-cure for 2 hours at 180°C to ensure the reaction was completed. nih.gov

Heat of Reaction (ΔH): The area under the exothermic peak is directly proportional to the total heat of reaction (ΔH). This value is used to calculate the extent of cure (α) at any given time or temperature. Comparing the partial heat of reaction for an isothermally cured sample to the total heat of reaction from a dynamic scan allows for the quantification of the degree of cross-linking. dtic.mil

Kinetic Studies: By conducting DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the reaction order (n) for the curing process can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. This provides deeper insight into the reaction mechanism.

Glass Transition Temperature (Tg): After the initial cure scan, a second scan is typically performed on the cured sample. This second scan reveals the glass transition temperature (Tg) of the fully cured thermoset. The Tg is a critical indicator of the material's thermal stability and working temperature range. nih.gov Higher cross-link densities, which can be achieved by incorporating branching agents like THPE, generally lead to higher Tg values.

The data below illustrates typical information that can be obtained from a DSC analysis of a hypothetical epoxy resin system cured with a THPE-based agent.

Table 1: Hypothetical DSC Curing Data for a THPE-Epoxy Resin System

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Onset Temperature | 145 | °C | Temperature at which the curing reaction begins. |

| Peak Temperature (Tp) | 168 | °C | Temperature of the maximum rate of reaction. |

| Total Heat of Reaction (ΔH) | 320 | J/g | Total energy released during the curing process. |

Use as a Standard Reference Material in Analytical Chemistry

In analytical chemistry, the purity and well-characterized nature of a compound are essential for its use as a standard. This compound is available commercially in high purity grades, often exceeding 98% or 99%, which allows it to be used as a reference material for various analytical applications. sigmaaldrich.comtcichemicals.comvwr.comtcichemicals.com While it may not be formally designated as a Certified Reference Material (CRM) by metrological institutes, it serves as a crucial analytical standard for quality control and research and development.

Its primary functions as a reference material include:

Chromatographic Analysis: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a high-purity standard of THPE is used for the identification and quantification of the compound in reaction mixtures or final polymer products. chemicalbook.comtcichemicals.com A known concentration of the standard is run to establish a calibration curve, against which unknown sample concentrations can be determined. Its purity is often confirmed by HPLC analysis. chemicalbook.com

Method Development: When developing new analytical methods for polymers or materials containing THPE, the standard is used to optimize instrument parameters such as column selection, mobile phase composition, and detector settings.

Quality Control: Manufacturers of polymers and resins use the THPE standard to verify the composition of their products. sigmaaldrich.com It can be used to confirm the complete consumption of the monomer during polymerization or to quantify its residual amount in the final product. Suppliers provide lot-specific Certificates of Analysis (COA) that detail the purity and physical properties, ensuring traceability and reliability for quality assurance purposes. scbt.comsigmaaldrich.comsigmaaldrich.com

The table below represents typical data found on a Certificate of Analysis for a high-purity this compound analytical standard.

Table 2: Typical Certificate of Analysis Data for this compound Standard

| Property | Specification | Method |

|---|---|---|

| Appearance | White to off-white powder/crystal | Visual |

| Purity (Assay) | ≥ 99.0% | HPLC/GC |